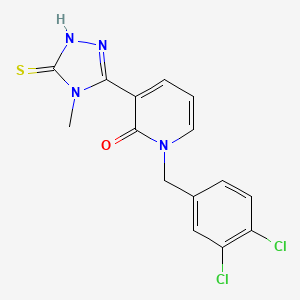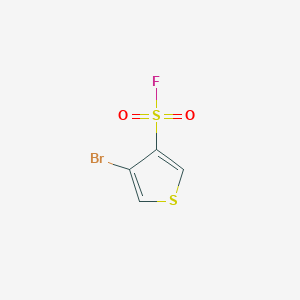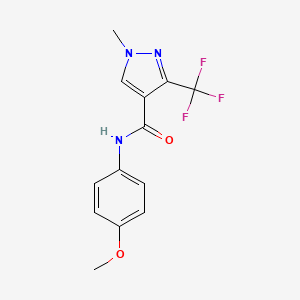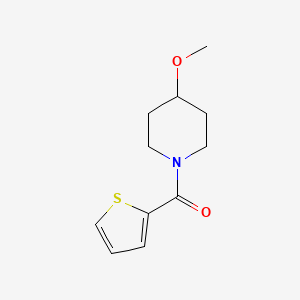![molecular formula C23H19N7O2 B2527277 1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea CAS No. 892283-53-3](/img/structure/B2527277.png)
1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea is a useful research compound. Its molecular formula is C23H19N7O2 and its molecular weight is 425.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Researchers have developed various synthetic routes to create triazoloquinazoline derivatives, a class to which N-(3-methoxyphenyl)-2-(3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide belongs. For instance, the synthesis involves reactions that yield compounds with potential biological activities, including analgesic properties. One study detailed the synthesis of pyrazoles and triazoles bearing a quinazoline moiety, focusing on their structural characterization through spectral data and their potential analgesic activity, showcasing the methodological breadth in accessing these compounds (H. Saad, Nermen A. Osman, & A. Moustafa, 2011).
Biological Activities
Another significant area of research is the investigation into the biological activities of triazoloquinazoline derivatives. For instance, derivatives have been synthesized and evaluated for their H1-antihistaminic activity, demonstrating potential as new therapeutic agents due to their effectiveness and reduced sedation compared to standard treatments (V. Alagarsamy, H. Sharma, et al., 2009). This exemplifies the compound's relevance in developing medications with improved profiles for treating allergies.
Anticancer Potential
The research also extends into the anticancer potential of related compounds. Some studies have designed and synthesized new molecules based on the triazoloquinazoline scaffold, testing them against various cancer cell lines. These compounds exhibited moderate to good inhibitory activity, highlighting their potential as anticancer agents (A. Kamal, Y. Srikanth, et al., 2011). Such studies contribute to the ongoing search for more effective cancer treatments.
Anti-inflammatory Applications
Additionally, certain derivatives have been synthesized and assessed for their anti-inflammatory activity. This research aims to identify new anti-inflammatory agents for further synthesis and study, indicating the versatility of triazoloquinazoline compounds in addressing various inflammatory disorders (N. Krasovska, V. Stavytskyi, et al., 2021).
Antimicrobial and Antioxidant Effects
The antimicrobial and antioxidant effects of triazoloquinazoline derivatives have also been explored. Studies have synthesized compounds to evaluate their antimicrobial activity, providing insights into their potential use as antimicrobial agents. Additionally, some compounds were found to possess excellent growth inhibition activity compared to standard drugs, underscoring their utility in combatting microbial infections (S. Mood, Uma Boda, & Hanmanthu Guguloth, 2022).
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-[(3-phenyltriazolo[1,5-a]quinazolin-5-yl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O2/c1-32-17-11-7-10-16(14-17)24-23(31)28-27-21-18-12-5-6-13-19(18)30-22(25-21)20(26-29-30)15-8-3-2-4-9-15/h2-14H,1H3,(H,25,27)(H2,24,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCAMZRCUYJMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2527195.png)


![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2527202.png)
![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2527207.png)
![3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527209.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2527210.png)


![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)

